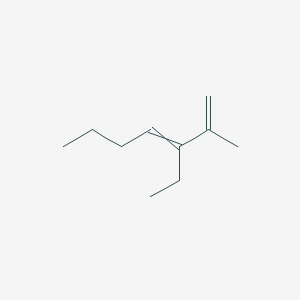
3-Ethyl-2-methyl-1,3-heptadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methyl-1,3-heptadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1,3-heptadiene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-1,3-butadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be used to promote the coupling of ethyl and methyl groups with 1,3-butadiene derivatives. These catalytic processes are often carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
化学反応の分析
Types of Reactions
3-Ethyl-2-methyl-1,3-heptadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bonds can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where reagents such as halogens or acids add across the double bonds to form halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium or platinum catalyst
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
3-Ethyl-2-methyl-1,3-heptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving dienes, providing insights into the mechanisms of these biological processes.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its double bonds can undergo polymerization reactions to form useful products.
作用機序
The mechanism by which 3-Ethyl-2-methyl-1,3-heptadiene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
類似化合物との比較
3-Ethyl-2-methyl-1,3-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with a similar structure but different substitution pattern.
2,3-Heptadiene: A cumulated diene with two double bonds connected to the same carbon atom.
3-Ethyl-5-methyl-2,4-heptadiene: A diene with additional methyl and ethyl groups, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
特性
分子式 |
C10H18 |
|---|---|
分子量 |
138.25 g/mol |
IUPAC名 |
3-ethyl-2-methylhepta-1,3-diene |
InChI |
InChI=1S/C10H18/c1-5-7-8-10(6-2)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChIキー |
DSUIRCJYWFKDQU-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


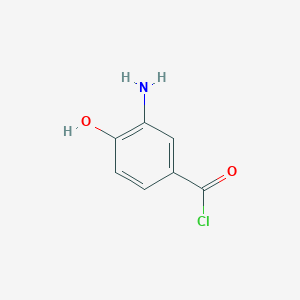
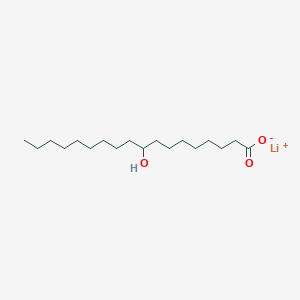
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
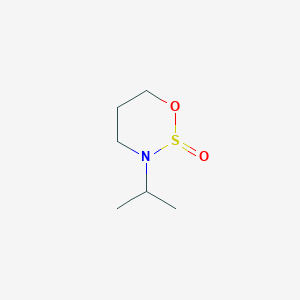
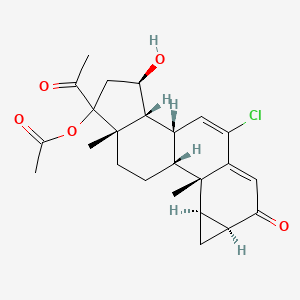

![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
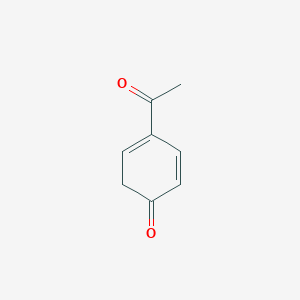
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
